molecular formula C23H21N3O3S B13653483 3-(1-{[4-(2,5-Dimethyl-phenyl)-thiazol-2-yl]-hydrazono}-ethyl)-8-methoxy-chromen-2-one

3-(1-{[4-(2,5-Dimethyl-phenyl)-thiazol-2-yl]-hydrazono}-ethyl)-8-methoxy-chromen-2-one

Cat. No.: B13653483
M. Wt: 419.5 g/mol
InChI Key: MEQGXJPJYRWPMQ-MFKUBSTISA-N
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Description

3-(1-(2-(4-(2,5-Dimethylphenyl)thiazol-2-yl)hydrazineylidene)ethyl)-8-methoxy-2H-chromen-2-one is a complex organic compound that features a thiazole ring, a hydrazineylidene group, and a chromenone moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(4-(2,5-Dimethylphenyl)thiazol-2-yl)hydrazineylidene)ethyl)-8-methoxy-2H-chromen-2-one typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,5-dimethylphenylamine with carbon disulfide and an appropriate halogenating agent, followed by cyclization.

    Hydrazineylidene Group Introduction: The thiazole derivative is then reacted with hydrazine hydrate to introduce the hydrazineylidene group.

    Coupling with Chromenone: The final step involves coupling the thiazole-hydrazineylidene intermediate with 8-methoxy-2H-chromen-2-one under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the hydrazineylidene group, converting it to a hydrazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and chromenone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (acidic, basic, or neutral).

Major Products

    Oxidation: Products may include carboxylic acids, aldehydes, or ketones.

    Reduction: The major product is the corresponding hydrazine derivative.

    Substitution: Depending on the substituent, products can vary widely, including halogenated, alkylated, or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an antimicrobial, antifungal, and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is being explored for its potential as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation is of particular interest.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and dyes, due to its stable structure and reactivity.

Mechanism of Action

The mechanism of action of 3-(1-(2-(4-(2,5-Dimethylphenyl)thiazol-2-yl)hydrazineylidene)ethyl)-8-methoxy-2H-chromen-2-one involves its interaction with various molecular targets. The thiazole ring can bind to metal ions, affecting enzymatic activity. The hydrazineylidene group can form hydrogen bonds with biological macromolecules, altering their function. The chromenone moiety can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Disubstituted Thiazoles: These compounds share the thiazole ring and exhibit similar biological activities.

    Hydrazine Derivatives: Compounds with hydrazine groups also show antimicrobial and anticancer properties.

    Chromenone Derivatives: These compounds are known for their antioxidant and anti-inflammatory activities.

Uniqueness

What sets 3-(1-(2-(4-(2,5-Dimethylphenyl)thiazol-2-yl)hydrazineylidene)ethyl)-8-methoxy-2H-chromen-2-one apart is its combination of these three functional groups, which provides a unique set of chemical and biological properties. This combination allows for multiple modes of action and a broad spectrum of applications.

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

3-[(E)-N-[[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino]-C-methylcarbonimidoyl]-8-methoxychromen-2-one

InChI

InChI=1S/C23H21N3O3S/c1-13-8-9-14(2)17(10-13)19-12-30-23(24-19)26-25-15(3)18-11-16-6-5-7-20(28-4)21(16)29-22(18)27/h5-12H,1-4H3,(H,24,26)/b25-15+

InChI Key

MEQGXJPJYRWPMQ-MFKUBSTISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)N/N=C(\C)/C3=CC4=C(C(=CC=C4)OC)OC3=O

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NN=C(C)C3=CC4=C(C(=CC=C4)OC)OC3=O

Origin of Product

United States

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